molecular formula C19H21N3O4S2 B2936506 N-(4-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 941899-69-0

N-(4-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B2936506
CAS No.: 941899-69-0
M. Wt: 419.51
InChI Key: VDNQUBFBZADONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. As a member of the benzo[e][1,2,4]thiadiazine 1,1-dioxide family, its core structure is associated with diverse biological activities. Compounds featuring this heterocyclic scaffold are frequently investigated for their potential to interact with key enzymatic systems. Research on analogous structures has indicated potential as inhibitors of enzymes like monoamine oxidase A (MAO-A), a target in the development of therapeutic agents for neuropsychiatric conditions . The molecular architecture, which integrates a substituted acetamide linked via a thioether bridge to the thiadiazine ring, provides a versatile framework for structure-activity relationship (SAR) studies. This makes it a valuable chemical tool for researchers exploring new ligands for central nervous system targets or developing novel protease inhibitors. The compound is provided for non-human research applications and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's safety data sheet and handle the material with appropriate precautions.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-3-22-16-7-5-6-8-17(16)28(24,25)21-19(22)27-13-18(23)20-14-9-11-15(12-10-14)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNQUBFBZADONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are recognized for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an ethoxyphenyl group with a thiadiazine moiety. The presence of the dioxido group enhances its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain derivatives displayed inhibitory effects on both Gram-positive and Gram-negative bacteria, demonstrating their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of this class of compounds has been extensively studied. In vitro experiments have shown that several benzothiadiazine derivatives can inhibit the proliferation of cancer cell lines. For example, compounds derived from similar structures have been tested against MCF-7 breast cancer cells and exhibited significant cytotoxic effects . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Antiviral Activity

Benzothiadiazine derivatives have also been evaluated for their antiviral properties. Some studies have reported promising results against viruses such as HIV and other pathogenic strains. The antiviral mechanism is believed to involve interference with viral replication processes .

Data Tables

Activity Type Tested Compounds IC50 Values (µM) Reference
AntimicrobialBenzothiadiazines10 - 50
AnticancerMCF-7 Cell Lines5 - 30
AntiviralHIV Inhibition15 - 40

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiadiazine derivatives demonstrated their ability to inhibit the growth of Staphylococcus aureus and Escherichia coli. The derivatives exhibited a dose-dependent response, with some showing IC50 values below 20 µM.

Case Study 2: Anticancer Mechanisms

In another investigation focusing on MCF-7 breast cancer cells, specific derivatives were found to induce apoptosis through the activation of caspase pathways. The study reported that compounds with higher lipophilicity showed enhanced cellular uptake and cytotoxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[e][1,2,4]thiadiazine Derivatives

N-(4-Chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
  • Structural Differences : Replaces the 4-ethoxyphenyl group with a 4-chloro-2-fluorophenyl ring.
  • Properties :
    • Molecular Weight: 427.9 (vs. ~434 for the target compound, estimated from formula C₁₉H₂₀N₃O₄S₃).
    • Impact of Substituents: The electron-withdrawing Cl and F groups may enhance electrophilicity but reduce solubility compared to the ethoxy group .
2-((1,1-Dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide
  • Structural Differences : Substitutes 4-ethoxyphenyl with a mesityl (2,4,6-trimethylphenyl) group.

Heterocyclic Analogs with Thioacetamide Linkages

Thiazolo[2,3-c][1,2,4]triazole Derivatives (e.g., Compound 26 in )
  • Structural Differences : Replaces benzo[e]thiadiazine with a thiazolo-triazole core.
  • Synthesis : Yields range from 64–78%, comparable to typical thiadiazine syntheses (e.g., 70–89% in ).
  • Bioactivity : Demonstrated antimicrobial activity, suggesting the thioacetamide linkage is critical for interaction with bacterial targets .
Triazino[2,3-c]quinazoline Derivatives (e.g., Compound 4.8 in )
  • Structural Differences: Features a triazinoquinazoline core instead of thiadiazine.
  • Properties :
    • Yield: 89.4% (Method A), indicating efficient synthesis.
    • Melting Point: 266–270°C, suggesting high thermal stability compared to thiadiazine derivatives .

Substituent Effects on Bioactivity and Solubility

Compound Class Key Substituent Bioactivity Insight Solubility Trend
4-Ethoxyphenyl (Target) -OCH₂CH₃ Enhanced hydrogen bonding potential Moderate (polar group)
4-Chloro-2-fluorophenyl -Cl, -F Increased electrophilicity; antimicrobial Low (halogenated)
Mesityl -CH₃ (2,4,6) High lipophilicity; improved membrane uptake Very low (nonpolar)
Morpholinophenyl -N-morpholine Basic amine enhances solubility High (ionizable group)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(4-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a thiol-containing benzothiadiazine derivative with chloroacetamide intermediates in the presence of a base (e.g., triethylamine) in solvents like dioxane or acetone. For example, similar acetamide derivatives are synthesized by dropwise addition of chloroacetyl chloride to amino-thiazole precursors under controlled temperatures (20–25°C), followed by recrystallization from ethanol-DMF mixtures to improve purity . Optimization includes adjusting stoichiometry, reaction time, and solvent polarity to maximize yield.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming backbone structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, S=O). Discrepancies in NMR data (e.g., unexpected splitting or shifts) may arise from conformational flexibility or impurities. Cross-validation with High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography (if single crystals are obtainable) resolves ambiguities. For instance, single-crystal X-ray studies in provided unambiguous confirmation of benzothiazole ring geometry .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs. For example, thiazole and benzothiadiazine derivatives often exhibit antimicrobial or anticancer activity. Use in vitro models such as:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) determination .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity . Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments.

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the 1,1-dioxido group in modulating reactivity or bioactivity?

  • Methodological Answer : Comparative studies with non-sulfonated analogs are critical. Techniques include:

  • Computational Chemistry : Density Functional Theory (DFT) to analyze electronic effects (e.g., charge distribution at the sulfur center).
  • Kinetic Studies : Monitor reaction rates of sulfonated vs. non-sulfonated derivatives in nucleophilic substitution reactions.
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential) to determine if the dioxido group enhances target binding .

Q. What strategies address contradictions in synthetic yields or unexpected byproducts during scale-up?

  • Methodological Answer : Contradictions often arise from solvent purity, temperature gradients, or competing side reactions. Strategies include:

  • Process Analytical Technology (PAT) : Use real-time monitoring (e.g., in situ FTIR) to track intermediate formation.
  • Byproduct Identification : LC-MS or preparative TLC to isolate and characterize impurities. For example, highlights sulfur elimination side products during thiadiazole cyclization, which can be minimized by optimizing iodine and triethylamine ratios .
  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent, catalyst loading) to identify robust conditions .

Q. How can stability studies under physiological conditions inform formulation design?

  • Methodological Answer : Evaluate:

  • pH Stability : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC at 37°C.
  • Thermal Stability : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess decomposition temperatures.
  • Light Sensitivity : Expose to UV/visible light and monitor photodegradation products. emphasizes avoiding aqueous environments and storing at 2–8°C in inert atmospheres to prolong shelf life .

Q. What computational tools are recommended for predicting drug-likeness and ADMET properties?

  • Methodological Answer : Use in silico platforms:

  • SwissADME : Predicts logP, bioavailability, and drug-likeness (Lipinski’s Rule of Five).
  • ADMETLab 2.0 : Estimates toxicity (e.g., hepatotoxicity), plasma protein binding, and CYP450 interactions.
  • Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., COX-2, EGFR) to prioritize in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.